Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core substituted with a piperazine moiety and protected by a tert-butyloxycarbonyl (Boc) group. This structure is pivotal in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug discovery.
Properties
IUPAC Name |
tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNFKJFDUHUDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867265-71-2 | |
| Record name | tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Carboxylic Acid Protection
The tert-butyl carbamate (Boc) group is universally employed to protect the pyrrolidine nitrogen during synthesis. This step ensures regioselectivity in subsequent reactions. A common approach involves reacting pyrrolidine-3-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM). For example:
Nucleophilic Substitution with Piperazine
The piperazine moiety is introduced via nucleophilic substitution. The halogenated intermediate (e.g., tert-butyl 3-bromopyrrolidine-1-carboxylate) reacts with piperazine in polar aprotic solvents (e.g., dimethylformamide (DMF) or acetonitrile) at elevated temperatures (60–100°C). Triethylamine or potassium carbonate is often added to scavenge hydrogen halides.
-
Key Example : Reaction of tert-butyl 3-bromopyrrolidine-1-carboxylate with piperazine in DMF at 80°C for 12 hours achieves a 75–85% yield.
Enantioselective Synthesis
Chiral Starting Materials
For enantiomerically pure products, chiral pyrrolidine precursors are utilized. (R)- or (S)-pyrrolidine-3-carboxylic acid derivatives are commercially available or synthesized via asymmetric hydrogenation.
Resolution Techniques
Racemic mixtures are resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution using lipases.
Alternative Synthetic Routes
Mitsunobu Reaction
Industrial-Scale Optimization
Solvent and Catalyst Selection
Deprotection and Salt Formation
The Boc group is removed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM, yielding the dihydrochloride salt for improved solubility.
Comparative Analysis of Methods
| Method | Conditions | Yield | Enantiomeric Excess |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 12 h | 75–85% | Racemic |
| Mitsunobu Reaction | THF, DEAD/PPh₃, 0°C to RT | 60–70% | >99% (R/S) |
| Reductive Amination | MeOH, NaBH₃CN, 24 h | 50–60% | 70–80% |
Challenges and Solutions
Byproduct Formation
Stereochemical Control
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Variations
Key structural differences among analogs lie in the substituents on the pyrrolidine ring, which dictate reactivity, solubility, and biological activity:
Biological Activity
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, commonly referred to as TBPPC, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, synthesizing findings from various studies and providing insights into its pharmacological properties.
- Molecular Formula: C₁₃H₂₅N₃O₂
- Molecular Weight: 255.36 g/mol
- CAS Number: 867265-71-2
TBPPC is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). It has been studied for its dual-action potential as an antagonist at serotonin receptors (5-HT3 and 5-HT6) and has shown promise in modulating psychotropic effects.
Key Findings from Research Studies
- Antagonistic Activity : TBPPC has demonstrated significant antagonistic activity at the 5-HT3 receptor, which is crucial for its potential use in treating anxiety and depression. A study indicated that TBPPC inhibited inward currents induced by serotonin, confirming its role as a competitive antagonist with an IC50 value of approximately 0.0676 µM .
- CNS Penetration : The compound exhibits favorable pharmacokinetic properties, allowing for effective CNS penetration. This characteristic is vital for compounds targeting neurological disorders .
- Selectivity and Safety Profile : SafetyScreen profiling revealed that TBPPC interacts minimally with other receptors outside its intended targets, suggesting a potentially favorable safety profile .
Biological Activity Summary Table
| Biological Activity | IC50 Value (µM) | Target Receptor | Study Reference |
|---|---|---|---|
| Serotonin Receptor Antagonism | 0.0676 | 5-HT3 | |
| CNS Penetration | - | - | |
| Minimal Interaction with Other Targets | - | Various |
Case Study 1: Antipsychotic Potential
In a study exploring the antipsychotic potential of TBPPC analogs, it was found that modifications to the piperazine moiety enhanced binding affinity to serotonin receptors, leading to improved efficacy in animal models of psychosis. The study highlighted the importance of structural modifications in optimizing therapeutic outcomes .
Case Study 2: Cancer Cell Line Studies
Although primarily studied for CNS applications, TBPPC's derivatives have been evaluated against various cancer cell lines. One derivative exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value significantly lower than standard chemotherapeutics, indicating potential for further development as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for synthesizing tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate, and how is purity ensured?
The synthesis typically involves coupling a pyrrolidine precursor with piperazine under controlled conditions. A common method starts with tert-butyl-protected pyrrolidine derivatives, followed by nucleophilic substitution or amidation reactions with piperazine. For example, similar compounds like tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate require precise temperature and pH control to optimize yields . Purity is ensured via analytical techniques such as NMR spectroscopy (to confirm structural integrity) and mass spectrometry (to verify molecular weight). High-performance liquid chromatography (HPLC) may also be used to assess purity .
Q. What safety protocols should be followed when handling this compound?
Safety measures include wearing respiratory protection , nitrile gloves , and goggles to prevent inhalation or contact with skin/eyes, as recommended for structurally related piperidine-pyrrolidine derivatives . Laboratories should ensure access to eyewash stations and washing facilities. Proper ventilation and adherence to GHS guidelines (even if not explicitly classified for this compound) are critical .
Q. Which analytical techniques are most effective for structural confirmation?
1H/13C NMR spectroscopy is essential for verifying the pyrrolidine and piperazine moieties, while FT-IR confirms functional groups like the tert-butyl carbamate. Mass spectrometry (ESI-TOF or HRMS) provides molecular weight validation. For stereochemical analysis, X-ray crystallography or chiral HPLC may be employed, particularly for enantiopure derivatives .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
Conflicting NMR signals (e.g., overlapping peaks) can arise due to conformational flexibility or impurities. To resolve this:
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
Key optimizations include:
- Protecting group selection : The tert-butyl group is stable under basic conditions but can be deprotected with trifluoroacetic acid (TFA) in dichloromethane, as shown in analogous pyrrolidine deprotection reactions .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, enhancing scalability for steps like amide bond formation .
- Catalyst screening : Palladium or nickel catalysts may accelerate coupling reactions with piperazine derivatives .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
Replacing substituents like chlorine in the pyrazine ring (as seen in analogs) alters electronic properties and binding affinity. For example, halogenation increases lipophilicity, enhancing membrane permeability. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with biological targets like enzymes or receptors .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
Scale-up challenges include:
Q. How can the compound’s mechanism of action in biological systems be studied?
- Molecular docking : Predict binding modes with target proteins (e.g., dopamine D3 or μ-opioid receptors).
- Kinetic assays : Measure enzyme inhibition constants (Ki) using fluorogenic substrates.
- In vivo models : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data?
- Re-evaluate experimental conditions (e.g., solvent choice, cell lines) that may affect toxicity readings.
- Use meta-analysis to compare data across studies, accounting for variables like purity (>95% vs. lower grades) .
Q. Why might solubility values vary across studies, and how can this be mitigated?
Solubility discrepancies often stem from differences in solvent polarity or pH. Standardize protocols using USP buffers and report detailed conditions (e.g., tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate has variable solubility in DMSO vs. aqueous buffers) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
